molecular formula C5H11N5 B13529617 n-Methyl-2-(1h-tetrazol-5-yl)propan-1-amine

n-Methyl-2-(1h-tetrazol-5-yl)propan-1-amine

Cat. No.: B13529617
M. Wt: 141.18 g/mol
InChI Key: XMTJFRYXPUJCAV-UHFFFAOYSA-N
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Description

n-Methyl-2-(1h-tetrazol-5-yl)propan-1-amine is a chemical compound designed for research and development applications, particularly as a heterocyclic building block. The molecular formula is identified as C5H11N5 for the related free base structure . Compounds featuring the 1H-tetrazol-5-yl moiety are of significant interest in medicinal chemistry and drug discovery. The tetrazole ring is a well-known bioisostere of carboxylic acids and cis-amide bonds in peptides, which can enhance metabolic stability and modify the physicochemical properties of lead molecules . This characteristic makes tetrazole-based compounds valuable tools for creating novel bioactive agents . Furthermore, such structures are explored as key synthetic intermediates for developing more complex chemical entities, including potential chelating agents or functional materials . The synthesis of related 1,5-disubstituted-1H-tetrazoles is often achieved via efficient methods like the Ugi-azide reaction, highlighting their accessibility for parallel synthesis and library development . This product is strictly for research purposes as a chemical building block. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C5H11N5

Molecular Weight

141.18 g/mol

IUPAC Name

N-methyl-2-(2H-tetrazol-5-yl)propan-1-amine

InChI

InChI=1S/C5H11N5/c1-4(3-6-2)5-7-9-10-8-5/h4,6H,3H2,1-2H3,(H,7,8,9,10)

InChI Key

XMTJFRYXPUJCAV-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)C1=NNN=N1

Origin of Product

United States

Preparation Methods

Preparation Methods of N-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine

General Synthetic Strategies

The synthesis of N-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine typically involves the formation of the tetrazole ring via cyclization reactions of appropriate precursors, followed by functionalization to introduce the methylated propan-1-amine moiety. The key step is often the [3+2] cycloaddition of azide ions with nitriles or related substrates to yield the tetrazole ring.

Specific Synthetic Routes and Reaction Conditions

Cyclization Using Sodium Azide and Orthoformates

One commonly employed method involves reacting isopropylamine derivatives with sodium azide and triethyl orthoformate to induce cyclization, forming the tetrazole ring. This reaction is typically conducted under heating conditions in solvents such as ethanol or acetonitrile to facilitate ring closure and improve yield. The process is summarized as follows:

Step Reagents & Conditions Outcome
1 Isopropylamine + Sodium azide + Triethyl orthoformate Formation of tetrazole ring via cyclization
2 Heating in ethanol or acetonitrile Completion of ring closure

This method is scalable and adaptable for industrial production, often optimized with continuous flow reactors and purification techniques like crystallization and chromatography to ensure high purity and yield.

Ugi Multicomponent Reaction (IMCR) Approach

Advanced synthetic strategies employ the Ugi multicomponent reaction (IMCR) involving aldehydes, amines, isocyanides, and azidotrimethylsilane under microwave irradiation at elevated temperatures (~100°C). This approach allows the formation of tetrazole derivatives with functionalized side chains, including methylated amines, in a one-pot synthesis. The reaction mixture is subsequently purified by flash chromatography.

Step Reagents & Conditions Outcome
1 Aldehyde + Cleavable amine + Isocyanide + Azidotrimethylsilane Formation of tetrazole-containing intermediate
2 Microwave heating at 100°C for 15 minutes Cyclization and functionalization
3 Solvent removal and flash chromatography Isolation of pure product

This method provides good yields (~56%) and allows for structural diversity in the tetrazole derivatives.

Hydrogenation of N,N-Dibenzyl Precursors

Another route involves catalytic hydrogenation of N,N-dibenzyl-protected tetrazole amines using palladium hydroxide as a catalyst in ethanol under hydrogen pressure (~50 psi) at 50°C for extended periods (16 hours). This step removes protecting groups and yields the free amine form of tetrazole derivatives.

Parameter Condition Result
Catalyst Palladium hydroxide Efficient deprotection
Solvent Ethanol Suitable medium for hydrogenation
Temperature 50°C Optimal for catalyst activity
Pressure 50 psi H₂ Maintains hydrogenation environment
Duration 16 hours Complete reaction
Yield ~73% High isolated yield

Post-reaction purification involves filtration, solvent removal, and recrystallization from isopropanol to obtain analytically pure product.

Reaction Mechanism Insights

The formation of the tetrazole ring primarily proceeds via nucleophilic attack of azide ions on nitrile or imine functionalities, resulting in a cycloaddition that forms the five-membered tetrazole heterocycle. Subsequent functional group modifications, such as methylation of the amine side chain, are achieved through reductive amination or alkylation reactions under controlled conditions.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Cyclization with sodium azide and orthoformates Isopropylamine, sodium azide, triethyl orthoformate Heating in ethanol/acetonitrile Moderate to High Scalable, straightforward Requires careful handling of azides
Ugi Multicomponent Reaction (IMCR) Aldehyde, amine, isocyanide, azidotrimethylsilane Microwave heating at 100°C ~56 One-pot, versatile functionalization Moderate yield, requires special equipment
Catalytic Hydrogenation of protected precursors N,N-dibenzyl-protected tetrazole amines, Pd(OH)₂ 50°C, 50 psi H₂, 16 h in ethanol ~73 High purity product, efficient deprotection Long reaction time, catalyst cost

Research Findings and Applications

  • The synthesized N-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine serves as a valuable intermediate in medicinal chemistry, particularly in the design of pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties.

  • The compound's tetrazole ring imparts stability and bioisosteric properties, making it a preferred motif in drug design to replace carboxylic acids or amides.

  • Industrial synthesis focuses on optimizing yield and purity through continuous flow techniques and advanced purification methods to meet pharmaceutical-grade standards.

Summary Table of Key Preparation Data

Aspect Details
Molecular Formula C5H11N5
Molecular Weight 141.18 g/mol
Key Synthetic Steps Cyclization, functionalization, deprotection
Typical Solvents Ethanol, acetonitrile, toluene
Typical Catalysts Palladium hydroxide (for hydrogenation)
Reaction Temperatures 50°C - 100°C
Reaction Times 15 minutes (IMCR) to 16 hours (hydrogenation)
Purification Techniques Crystallization, flash chromatography
Yields 56% - 73%

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(1h-tetrazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazole derivatives .

Mechanism of Action

The mechanism of action of n-Methyl-2-(1h-tetrazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisosteric replacement for carboxylic acids, allowing the compound to bind to various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison of n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine with analogous tetrazole derivatives is provided below, focusing on structural features, thermal stability, density, reactivity, and applications.

2.1 Structural and Functional Group Analysis
Compound Name Key Structural Features Functional Groups Impacting Properties
This compound Methyl group on N, tetrazole at C2 Enhanced lipophilicity; hydrogen-bonding via tetrazole
Di(1H-tetrazol-5-yl) methanone oxime Two tetrazole rings linked by oxime High thermal stability due to H-bonding
(E)-1,2-di(1H-tetrazol-5-yl)ethene (5) Ethene-bridged bistetrazole Planar structure increases density
1-ethyl-N-[(thiophen-2-yl)methyl]-1H-tetrazol-5-amine Ethyl group, thiophene substituent Improved solubility in organic solvents
Tetrazole-L-methionine () Methylthio group at C3 Enzymatic methyl transfer applications
2.2 Thermal Stability
  • Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, owing to extensive intermolecular hydrogen bonds.
2.3 Density and Energetic Properties
  • (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) (6) exhibits a density of 1.91 g/cm³ (at 100 K), outperforming RDX in detonation velocity (9017 m/s).
  • This compound: While density data are unavailable, its non-planar structure likely results in lower density compared to ethene-bridged analogs.

Biological Activity

n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine, a derivative of tetrazole, has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by its propan-1-amine backbone substituted with a tetrazole ring. Its molecular formula is C4H9N5, and it typically exists in the hydrochloride salt form, enhancing its solubility in aqueous environments. The presence of the tetrazole moiety is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that tetrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amideEscherichia coli16 µg/mL
3-(1H-Tetrazol-5-yl)propylamine hydrochloridePseudomonas aeruginosa64 µg/mL

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activities. Notably, it exhibits potent inhibition against alpha-amylase, an enzyme involved in carbohydrate metabolism. This property suggests its potential use in managing conditions such as diabetes .

Table 2: Alpha-Amylase Inhibition Potency

Compound NameIC50 (mg/mL)
n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amide0.12
Acarbose (Positive Control)0.26

The biological activity of n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amines can be attributed to several mechanisms:

  • Interaction with Biological Targets : The tetrazole ring facilitates binding to various enzymes and receptors, which is critical for its antimicrobial and enzyme inhibitory effects.
  • Biofilm Disruption : Some studies suggest that tetrazoles can interfere with quorum sensing in bacteria, thereby disrupting biofilm formation and enhancing the efficacy of existing antibiotics .
  • Antifungal Activity : Recent investigations into related compounds indicate that tetrazole derivatives may also possess antifungal properties, inhibiting the growth of fungal strains such as Aspergillus niger and Candida albicans .

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various tetrazole derivatives, n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amines exhibited significant bactericidal activity against multiple pathogens. The research highlighted its potential as a lead compound in developing new antibiotics .

Alpha-Amylase Inhibition Research

A focused study on enzyme inhibition revealed that n-Methyl derivatives showed superior potency compared to traditional inhibitors like acarbose. This finding underscores the compound's promise in therapeutic applications aimed at glycemic control .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine?

  • Methodological Answer : Two primary approaches are used:

  • Cyclization of nitriles/isocyanides : Reacting sodium azide with nitriles or isocyanides in the presence of amine salts (e.g., trimethylamine hydrochloride) under reflux in toluene (90°C, 20 hours) yields the tetrazole ring via [2+3] cycloaddition .
  • Carbamate deprotection : Starting from tert-butyl carbamate derivatives, acidic deprotection (e.g., HCl in dioxane) removes the protecting group to yield the free amine .
    • Optimization : Reaction conditions (solvent, temperature, catalyst) significantly impact regioselectivity and purity. For example, using azidotrimethylsilane improves tetrazole formation efficiency under mild conditions .

Q. How is n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine characterized spectroscopically?

  • Key Techniques :

  • NMR : 1H/13C NMR identifies methyl, amine, and tetrazole proton environments. For example, methyl groups adjacent to nitrogen appear as singlets near δ 2.5–3.0 ppm .
  • IR Spectroscopy : The tetrazole ring exhibits strong absorption bands at ~1600 cm⁻¹ (C=N stretching) and ~1200 cm⁻¹ (N-N stretching) .
  • Elemental Analysis : Validates purity and molecular formula (e.g., C₅H₁₁N₅) .

Q. What are the key chemical reactions involving the tetrazole ring?

  • Reactivity : The tetrazole ring participates in:

  • Oxidation : Strong oxidants (e.g., KMnO₄) convert the tetrazole to carboxylic acid derivatives.
  • Substitution : Electrophiles (e.g., alkyl halides) react at the tetrazole’s nitrogen atoms to form N-alkylated derivatives .
  • Reduction : LiAlH₄ reduces the tetrazole to amines or alcohols under anhydrous conditions .

Advanced Research Questions

Q. How can regioselectivity be controlled during tetrazole ring synthesis?

  • Strategies :

  • Catalytic Systems : Transition metals (e.g., ZnCl₂) or organocatalysts direct cycloaddition regiochemistry, favoring 1H-tetrazole isomers over 2H-forms .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity for specific tautomers .
    • Case Study : Optimized protocols using trimethylamine hydrochloride in toluene achieve >80% yield of the desired 1H-tetrazole regioisomer .

Q. How does the compound’s logP value influence its pharmacokinetics in drug discovery?

  • Analysis : The logP value (a measure of hydrophobicity) affects membrane permeability and bioavailability. For n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine, a moderate logP (~1.5) balances solubility and cellular uptake, making it suitable for central nervous system (CNS) targeting .
  • Optimization : Introducing hydrophilic groups (e.g., hydroxyl) lowers logP to enhance solubility, while methyl groups increase blood-brain barrier penetration .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Approaches :

  • Molecular Docking : Identifies binding poses with enzymes (e.g., angiotensin-converting enzyme) by simulating tetrazole-carboxylic acid bioisosterism .
  • Molecular Dynamics (MD) : Assesses stability of ligand-receptor complexes over time, revealing key hydrogen bonds between the tetrazole nitrogen and catalytic residues .

Q. How to resolve contradictions in reported biological activity data?

  • Case Example : If one study reports potent enzyme inhibition while another shows no activity:

  • Reproducibility : Verify purity (>95% by HPLC) and stereochemistry (e.g., chiral centers in propan-1-amine) .
  • Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO) may alter binding kinetics .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Degradation Pathways : The tetrazole ring is prone to hydrolysis in acidic environments.
  • Solutions :

  • Prodrug Design : Mask the amine with acetyl groups to enhance stability in gastric fluid .
  • Formulation : Encapsulation in liposomes or cyclodextrins protects against degradation .

Methodological Tables

Table 1 : Key Synthetic Conditions for Tetrazole Formation

Reaction TypeReagents/ConditionsYieldReference
CyclizationNaN₃, trimethylamine·HCl, toluene, 90°C75%
DeprotectionHCl/dioxane, 25°C, 12h94%

Table 2 : Spectroscopic Data for Characterization

TechniqueKey PeaksFunctional GroupReference
1H NMRδ 2.5 (s, 3H, CH₃)Methyl group
IR1600 cm⁻¹ (C=N)Tetrazole ring

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